molecular formula C15H21NO3 B3389518 (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropanaldehyde CAS No. 926308-17-0

(2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropanaldehyde

Cat. No.: B3389518
CAS No.: 926308-17-0
M. Wt: 263.33 g/mol
InChI Key: YEUASEYJCPDLQY-YPMHNXCESA-N
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Description

(2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropanaldehyde is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group. This compound is of significant interest in organic synthesis due to its stereochemistry and functional groups, which make it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropanaldehyde typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using a Boc group to prevent unwanted reactions during subsequent steps. This is usually achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Formation of the Aldehyde: The aldehyde functionality is introduced through oxidation of the corresponding alcohol. Common oxidizing agents include pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed for the direct introduction of the Boc group into various organic compounds, offering a more efficient and sustainable alternative to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropanaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or Jones reagent.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The Boc-protected amino group can be deprotected under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Common Reagents and Conditions

    Oxidation: KMnO4, Jones reagent

    Reduction: NaBH4, LiAlH4

    Deprotection: TFA

Major Products Formed

    Oxidation: Carboxylic acid

    Reduction: Alcohol

    Deprotection: Free amine

Scientific Research Applications

(2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropanaldehyde is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules, particularly in the development of chiral drugs and catalysts.

    Biology: In the study of enzyme mechanisms and protein-ligand interactions, where its chiral nature is crucial.

    Medicine: As a precursor in the synthesis of pharmaceuticals, especially those requiring specific stereochemistry for efficacy.

    Industry: In the production of fine chemicals and advanced materials, where its functional groups are leveraged for specific chemical transformations.

Mechanism of Action

The mechanism of action of (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropanaldehyde involves its functional groups and stereochemistry. The Boc-protected amino group can be selectively deprotected to reveal the free amine, which can then participate in various biochemical pathways. The aldehyde group can undergo nucleophilic addition reactions, forming intermediates that are crucial in the synthesis of more complex molecules.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-3-amino-2-methyl-3-phenylpropanal: Lacks the Boc protection, making it more reactive but less stable.

    (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropanol: The alcohol counterpart, which is less reactive in oxidation reactions but useful in reduction and substitution reactions.

Uniqueness

(2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropanaldehyde is unique due to its combination of a Boc-protected amino group and an aldehyde functionality. This dual functionality allows for selective reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl N-[(1S,2S)-2-methyl-3-oxo-1-phenylpropyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-11(10-17)13(12-8-6-5-7-9-12)16-14(18)19-15(2,3)4/h5-11,13H,1-4H3,(H,16,18)/t11-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEUASEYJCPDLQY-YPMHNXCESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)C(C1=CC=CC=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C=O)[C@@H](C1=CC=CC=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60648866
Record name tert-Butyl [(1S,2S)-2-methyl-3-oxo-1-phenylpropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926308-17-0
Record name tert-Butyl [(1S,2S)-2-methyl-3-oxo-1-phenylpropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropanaldehyde
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Reactant of Route 6
(2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropanaldehyde

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